molecular formula C19H30N4O3 B2374498 Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate CAS No. 1197767-49-9

Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate

Cat. No. B2374498
CAS RN: 1197767-49-9
M. Wt: 362.474
InChI Key: VVZQFVXCLUFWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . For instance, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is 243.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

“Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

Compounds containing piperazine rings, such as “Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate”, have shown a wide spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

The incorporation of the piperazine ring, as found in “Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate”, is considered an important synthetic strategy in the field of drug discovery. This is due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

X-ray Diffraction Studies

“Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate” and its derivatives can be used in X-ray diffraction studies. These studies can provide valuable information about the structure of the compound .

Biological Evaluation

“Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate” and its derivatives can be used for biological evaluation against several microorganisms .

Future Directions

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . This suggests that “Tert-butyl 4-(2-(3-benzylureido)ethyl)piperazine-1-carboxylate” and similar compounds may continue to play a significant role in the development of new drugs and materials in the future.

properties

IUPAC Name

tert-butyl 4-[2-(benzylcarbamoylamino)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)23-13-11-22(12-14-23)10-9-20-17(24)21-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQFVXCLUFWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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